molecular formula C12H9IO3S B7880547 4-Iodophenyl phenylsulfonate CAS No. 408336-17-4

4-Iodophenyl phenylsulfonate

Cat. No.: B7880547
CAS No.: 408336-17-4
M. Wt: 360.17 g/mol
InChI Key: YLHYSWMPMSPTTP-UHFFFAOYSA-N
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Description

4-Iodophenyl phenylsulfonate is an organic compound with the molecular formula C12H9IO3S It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phenylsulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodophenyl phenylsulfonate typically involves the reaction of phenylsulfonyl chloride with 4-iodophenol in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenyl phenylsulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with palladium or copper catalysts.

    Coupling Reactions: The Suzuki-Miyaura coupling typically employs palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Reactions: Products include various substituted phenylsulfonates.

    Coupling Reactions: Products are biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Iodophenyl phenylsulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodophenyl phenylsulfonate in chemical reactions involves the activation of the iodine atom, which facilitates nucleophilic substitution or coupling reactions. The phenylsulfonate group acts as an electron-withdrawing group, stabilizing the intermediate species formed during the reaction. This compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl rings.

Comparison with Similar Compounds

    4-Iodophenol: Similar in structure but lacks the phenylsulfonate group.

    Phenylsulfonyl Chloride: Contains the sulfonyl chloride group instead of the iodine atom.

    4-Bromophenyl Phenylsulfonate: Similar structure with bromine instead of iodine.

Uniqueness: 4-Iodophenyl phenylsulfonate is unique due to the presence of both the iodine atom and the phenylsulfonate group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

(4-iodophenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHYSWMPMSPTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647195
Record name 4-Iodophenyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408336-17-4
Record name 4-Iodophenyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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